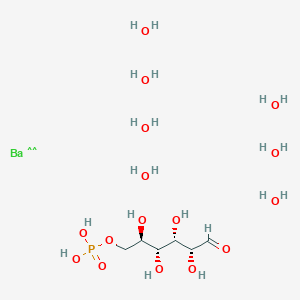
Aldohexose 6-phosphate barium heptahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucose 6-phosphate barium salt heptahydrate is a biochemical reagent used primarily in life science research. It is a derivative of D-glucose 6-phosphate, where the phosphate group is complexed with barium and the compound is hydrated with seven water molecules. This compound is often used in biochemical assays and as a biological material in various research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
D-Glucose 6-phosphate barium salt heptahydrate can be synthesized by reacting D-glucose 6-phosphate with barium chloride in an aqueous solution. The reaction typically involves dissolving D-glucose 6-phosphate in water, followed by the addition of barium chloride. The mixture is then allowed to crystallize, and the resulting crystals are collected and dried .
Industrial Production Methods
In industrial settings, the production of D-glucose 6-phosphate barium salt heptahydrate follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity. The product is then purified through recrystallization and dried under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
D-Glucose 6-phosphate barium salt heptahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form D-gluconic acid derivatives.
Reduction: Reduction reactions can convert it back to D-glucose.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: D-gluconic acid derivatives.
Reduction: D-glucose.
Substitution: Various substituted glucose derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
D-Glucose 6-phosphate barium salt heptahydrate is widely used in scientific research, including:
Chemistry: As a reagent in biochemical assays and analytical chemistry.
Biology: In studies of glucose metabolism and enzymatic reactions involving glucose 6-phosphate.
Medicine: In research on metabolic disorders and diabetes.
Industry: As a biochemical reagent in the production of pharmaceuticals and other biologically active compounds
Wirkmechanismus
The mechanism of action of D-glucose 6-phosphate barium salt heptahydrate involves its role as a substrate in enzymatic reactions. It is phosphorylated by enzymes such as hexokinase and glucose-6-phosphate dehydrogenase, which play crucial roles in glycolysis and the pentose phosphate pathway. These pathways are essential for energy production and biosynthesis in cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Glucose 6-phosphate disodium salt: Another salt form of D-glucose 6-phosphate, commonly used in similar biochemical applications.
D-Glucose 1-phosphate: A positional isomer of D-glucose 6-phosphate, involved in different metabolic pathways.
D-Glucose 6-phosphate dipotassium salt: Another salt form with similar applications but different solubility and stability properties
Uniqueness
D-Glucose 6-phosphate barium salt heptahydrate is unique due to its specific barium complexation, which can influence its solubility, stability, and reactivity in biochemical assays. This makes it particularly useful in certain research applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C6H27BaO16P |
|---|---|
Molekulargewicht |
523.57 g/mol |
InChI |
InChI=1S/C6H13O9P.Ba.7H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;;;;;;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;7*1H2/t3-,4+,5+,6+;;;;;;;;/m0......../s1 |
InChI-Schlüssel |
QFKXKACDUKZIMZ-WEEPEOOHSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)(O)O.O.O.O.O.O.O.O.[Ba] |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)O.O.O.O.O.O.O.O.[Ba] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-2-amino-2-[2-[4-(6-methylheptoxy)phenyl]ethyl]pentan-1-ol](/img/structure/B12402753.png)
![2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile](/img/structure/B12402757.png)


![Methyl 3-[7,12-bis(1-hydroxyethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate](/img/structure/B12402770.png)
![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]propanamide](/img/structure/B12402772.png)





